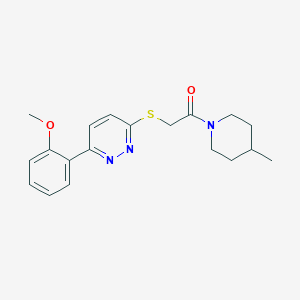
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route typically includes the following steps:
Formation of the Pyridazine Core: The pyridazine core is synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine derivative with a thiol compound.
Attachment of the Piperidinyl Group: The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and piperidinyl groups.
Wissenschaftliche Forschungsanwendungen
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to a reduction in the production of harmful metabolites.
Modulating Receptor Activity: The compound can bind to specific receptors, altering their activity and leading to therapeutic effects.
Interfering with Cellular Processes: It can disrupt various cellular processes, such as DNA replication and protein synthesis, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridazine: Exhibits antimicrobial and anticancer activities.
Pyridazin-3-one: Used in the development of herbicides and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-16(20-21-18)15-5-3-4-6-17(15)24-2/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRUZJHGWZMSPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














